H-Glu-Gly-Phe-OH
Overview
Description
. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Gly-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The crude peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Gly-Phe-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases under elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Achieved using specific reagents that target particular amino acids, such as carbodiimides for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields free amino acids, while oxidation can produce modified peptides with altered functional groups .
Scientific Research Applications
H-Glu-Gly-Phe-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide with specific physiological effects.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Glu-Gly-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its biological effects, which can include altering cellular functions, promoting or inhibiting specific biochemical reactions, and influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
H-Glu-Gly-OH: A dipeptide consisting of glutamic acid and glycine.
H-Gly-Phe-OH: A dipeptide consisting of glycine and phenylalanine.
H-Glu-Phe-OH: A dipeptide consisting of glutamic acid and phenylalanine.
Uniqueness
H-Glu-Gly-Phe-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three different amino acids allows for more complex interactions and functions compared to dipeptides. This tripeptide can serve as a model for studying peptide behavior and as a building block for more complex peptide structures .
Properties
IUPAC Name |
4-amino-5-[[2-[(1-carboxy-2-phenylethyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c17-11(6-7-14(21)22)15(23)18-9-13(20)19-12(16(24)25)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQVYZXPYSYPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294763 | |
Record name | glu-gly-phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42155-93-1 | |
Record name | NSC97953 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | glu-gly-phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of H-Glu-Gly-Phe-OH?
A1: this compound has the molecular formula C15H21N3O7 and a molecular weight of 351.35 g/mol.
Q2: Are there any characteristic spectroscopic features of this tripeptide?
A2: While a specific spectroscopic study focusing solely on this compound isn't available in the provided research, related studies utilize techniques like mass spectrometry [1, 3] and nuclear magnetic resonance (NMR) [14] to analyze similar peptides. These techniques are valuable for identifying fragmentation patterns, confirming peptide synthesis, and investigating conformational properties.
Q3: How do structural modifications to the peptide sequence impact its activity?
A3: Research indicates that even slight changes in amino acid sequence within peptides can significantly alter their biological activity. For example, replacing Gly with D-Ala in the opioid peptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu significantly changes its conformational preferences and potentially its activity [8, 11]. Additionally, changing the position of Lys and Glu in cyclic peptide analogs affects their opioid activity [3].
Q4: Can the stability of this compound be enhanced through specific formulation strategies?
A4: While the provided research doesn't focus on this compound formulation, general peptide formulation strategies often involve lyophilization, the use of stabilizing excipients, or encapsulation techniques [17]. These approaches aim to minimize degradation, improve solubility, and enhance the peptide's shelf life.
Q5: Does this compound possess any known biological activity?
A5: While specific bioactivity data for this compound is not directly addressed in the research provided, related studies indicate its potential relevance in various biological contexts. For instance, this compound is structurally similar to peptides known to interact with enzymes like pepsin [18] and influence processes such as leucocyte migration [6]. These studies suggest a potential, albeit unexplored, bioactivity for this tripeptide.
Q6: What insights do we have into the fragmentation pathways of peptides containing Glu residues?
A6: Mass spectrometry studies reveal distinct fragmentation patterns for peptides containing Glu. Protonated dipeptides containing Glu primarily eliminate H2O and H-Xxx-OH plus CO, producing the glutamic acid immonium ion with a mass-to-charge ratio (m/z) of 102 [1]. These fragmentation patterns are valuable for identifying and characterizing Glu-containing peptides.
Q7: Can computational chemistry be used to predict the properties and interactions of peptides like this compound?
A7: Absolutely. Computational tools like conformational analysis and quantitative structure-activity relationship (QSAR) models are crucial for understanding peptide behavior [8, 11, 12]. These methods help predict how different peptide sequences fold, interact with targets, and potentially exhibit specific biological activities.
Q8: What future research avenues are relevant to fully understanding this compound?
A8: Investigating its interactions with potential biological targets (e.g., enzymes, receptors) is crucial. Additionally, exploring its stability, degradation pathways, and potential formulation strategies would be beneficial. Further research using advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, is essential for comprehensive characterization.
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